molecular formula C19H17NO2 B12553699 Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- CAS No. 155134-42-2

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)-

Cat. No.: B12553699
CAS No.: 155134-42-2
M. Wt: 291.3 g/mol
InChI Key: ZFRDHVVMJNUYBL-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- is a hydroxylamine derivative featuring a benzenemethanamine backbone substituted with a phenoxyphenyl group and an N-hydroxy moiety. The phenoxyphenyl group introduces steric bulk and electronic effects, while the hydroxylamine moiety (-NHOH) serves as a reactive site.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155134-42-2

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-benzyl-N-(4-phenoxyphenyl)hydroxylamine

InChI

InChI=1S/C19H17NO2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14,21H,15H2

InChI Key

ZFRDHVVMJNUYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Copper-Mediated Cross-Coupling of Hydroxamic Acids

This approach leverages copper catalysts to couple hydroxamic acids with organometallic reagents, as demonstrated in studies on amide synthesis. A modified protocol could target the formation of the N-hydroxy group.

Proposed Method

  • Preparation of 4-Phenoxyphenyl Organometallic Reagent :
    • React 4-phenoxyphenyl bromide with magnesium or zinc to generate a Grignard or organozinc reagent.
  • Coupling with Benzyl Hydroxylamine :
    • Use a copper catalyst (e.g., CuI or CuCl) to mediate the coupling between the organometallic reagent and a benzyl hydroxylamine derivative.
Hypothetical Reaction Conditions
Component Quantity/Concentration Role
4-Phenoxyphenyl bromide 1.0 eq Aryl electrophile
Mg (or Zn) 1.1–1.2 eq Metal for organometallic
Benzyl hydroxylamine 1.0 eq Hydroxylamine nucleophile
Cu catalyst (e.g., CuI) 10–20 mol% Catalyzes cross-coupling
Solvent THF or DMF Polar aprotic solvent
Temperature 0–25°C Optimal for coupling

Direct Amidation with Hydroxylamine Donors

Triarylsilanols have been reported as catalysts for direct amidation. A modified approach could utilize hydroxylamine donors to form the N-hydroxy bond.

Proposed Method

  • Activation of Carboxylic Acid :
    • React 4-phenoxyphenylacetic acid with a coupling agent (e.g., DCC) to form an active ester.
  • Reaction with Benzyl Hydroxylamine :
    • Use triarylsilanediol (e.g., di-t-butylsilanediol) as a catalyst to mediate amidation.
Hypothetical Reaction Conditions
Component Quantity/Concentration Role
4-Phenoxyphenylacetic acid 1.0 eq Acyl component
DCC 1.1 eq Carbodiimide coupling agent
Benzyl hydroxylamine 1.0 eq Hydroxylamine nucleophile
Silanediol catalyst 10 mol% Activates carboxylic acid
Solvent CH₂Cl₂, 0–25°C Inert, polar aprotic

Oxidation of Diarylamine to Hydroxylamine

This method assumes selective oxidation of a diarylamine to a hydroxylamine. While challenging, it draws inspiration from nitrosonium-mediated oxidations.

Proposed Method

  • Synthesis of Diarylamine :
    • Couple 4-phenoxyphenylamine with benzyl chloride via Ullmann coupling.
  • Oxidation to Hydroxylamine :
    • Use mCPBA or other peroxides to oxidize the amine

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- has been identified as a lead compound in drug development due to its biological activity. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects: The compound's similarity to phenoxyphenyl derivatives suggests potential use in treating mood disorders. These derivatives have shown properties such as serotonin and dopamine reuptake inhibition, which can elevate mood rapidly compared to traditional antidepressants that require longer onset times .
  • Antimicrobial Activity: The compound demonstrates antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. This application is particularly relevant given the increasing resistance to existing antimicrobial agents.

Case Studies:

  • A study highlighted the utility of phenoxyphenyl derivatives in treating conditions like Parkinson's disease and anxiety disorders due to their dopaminergic effects . This suggests that benzenemethanamine could be explored further for similar therapeutic uses.

Agricultural Chemicals

Pesticide Development:
Benzenemethanamine may also find applications in the agricultural sector as a component of pesticide formulations. Its structural attributes could enhance the efficacy of anionic pesticides when combined with cationic polyamines, potentially leading to improved pest control strategies .

Toxicological Considerations

Research into the toxicological aspects of benzenemethanamine is crucial for its application in pharmaceuticals and agriculture. Understanding its safety profile will be essential for regulatory approval and public health considerations.

  • Genotoxicity Risk Assessment: A framework for assessing the risk of genomic damage from chemical exposure has been developed using benzene as a case study. This systematic approach may also apply to benzenemethanamine, emphasizing the importance of robust exposure assessments and toxicokinetic properties .

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenoxyphenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Functional Groups Potential Applications
Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- N-hydroxy, 4-phenoxyphenyl C19H18N2O2 -NHOH, ether Catalysis, redox chemistry
N-Benzyl-1-(4-methylphenyl)methanamine N-benzyl, 4-methylphenyl C15H17N -NH-, methyl Organic synthesis
Benzenemethanamine, N-[4-(4-methylphenoxy)phenyl]-N-(phenylmethyl) N-benzyl, 4-methylphenoxy C27H25NO Ether, benzyl Lipophilic intermediates
N-Hydroxy-4-methyl-N-(4-methylphenyl)-benzamide N-hydroxy, benzamide C15H14N2O2 -NHOH, carbonyl Catalysis, radical reactions

Table 2: Reactivity Parameters (Inferred)

Compound Type BDE (kJ/mol) Acidity (pKa) Stability
N-Hydroxy benzamides 80–90 6–8 Moderate (sensitive to oxidation)
Benzenemethanamine, N-hydroxy Not reported ~7–9 Lower (requires stabilization)
N-Benzyl benzenemethanamines N/A ~10 High

Research Findings and Limitations

  • Catalytic Trade-offs: highlights that N-hydroxy compounds without adjacent carbonyl groups (like the target) may sacrifice catalytic efficiency for synthetic versatility. This aligns with the target compound’s structure, which permits modifications at the phenoxyphenyl or amine sites .
  • Synthetic Challenges: Phenoxyphenyl-substituted amines () often require multi-step syntheses, suggesting similar complexity for the target compound.

Biological Activity

Antimicrobial Properties

One of the most notable biological activities of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- is its antimicrobial properties. Research has shown that this compound exhibits significant inhibitory effects against a range of microorganisms.

Antibacterial Activity

A comprehensive study conducted on the antibacterial activity of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- revealed the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
P. aeruginosa64
B. subtilis8

The compound showed particularly strong activity against Gram-positive bacteria, with B. subtilis being the most susceptible.

Antifungal Activity

In addition to its antibacterial properties, Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- has also demonstrated antifungal activity. A study examining its effects on various fungal species yielded the following results:

Fungal SpeciesGrowth Inhibition (%) at 100 μg/mL
C. albicans78%
A. fumigatus65%
T. rubrum82%

The compound showed promising activity against dermatophytes, suggesting potential applications in treating fungal skin infections.

Anti-inflammatory Activity

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- has shown significant anti-inflammatory properties in both in vitro and in vivo studies. Research indicates that it can suppress the expression of pro-inflammatory cytokines .

In Vitro Studies

In cell culture experiments, the compound demonstrated a dose-dependent inhibition of IL-1β and IL-6 mRNA expression. At a concentration of 10 μM, it reduced IL-1β expression by 65% and IL-6 expression by 58% compared to untreated controls .

In Vivo Studies

A case study involving a murine model of lipopolysaccharide (LPS)-induced inflammation showed that Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- significantly reduced the levels of inflammatory markers in vivo. The results were as follows:

Inflammatory MarkerReduction (%)
IL-1β72%
IL-668%
TNF-α55%

Importantly, these anti-inflammatory effects were achieved without any signs of hepatotoxicity, as evidenced by normal ALT and AST levels .

Potential as a Progesterone Receptor Modulator

Recent research has explored the potential of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- as a novel progesterone receptor (PR) modulator. While the compound itself has not been directly studied for this purpose, structurally similar N-(4-phenoxyphenyl) derivatives have shown promising results .

A study on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which share structural similarities with our compound of interest, revealed:

  • High binding affinity for PR
  • Selectivity over androgen receptor (AR)
  • Potential applications in treating uterine leiomyoma, endometriosis, and certain types of breast cancer

These findings suggest that Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- may possess similar properties and warrants further investigation as a potential PR modulator.

Q & A

Q. What are the established synthetic pathways for Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)-, and what are the critical parameters affecting yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the reaction of 4-phenoxybenzyl chloride with hydroxylamine under controlled pH (8–9) in ethanol/water mixtures can yield the target compound. Critical parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric excess of hydroxylamine, and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization from ethyl acetate is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • IR Spectroscopy : The O–H stretch of the hydroxylamine group appears as a broad peak near 3200–3400 cm⁻¹, while the C–N stretch is observed at ~1250 cm⁻¹. Discrepancies in these peaks may indicate impurities or incomplete synthesis .
  • NMR : 1^1H NMR in CDCl₃ should show resonances for the phenyl protons (δ 6.8–7.4 ppm) and the N–CH₂–Ph group (δ 3.8–4.2 ppm). Integration ratios confirm stoichiometry.
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 213.28 (C₁₄H₁₅NO), with fragmentation patterns consistent with cleavage of the N–O bond .

Advanced Research Questions

Q. What are the common sources of data discrepancies in reported melting points or spectral profiles for this compound?

Discrepancies arise from:

  • Polymorphism : Different crystalline forms (e.g., metastable vs. stable phases) can yield melting points ranging from 120–128°C. Differential Scanning Calorimetry (DSC) is advised to identify polymorphs .
  • Hydration/Solvation : Traces of solvent (e.g., ethyl acetate) in recrystallized samples can lower observed melting points. Karl Fischer titration or TGA should be used to assess hydration .
  • Spectral Artifacts : Baseline noise in IR (e.g., from KBr pellet preparation) may obscure O–H stretches. Use high-resolution FTIR with dry N₂ purging to mitigate .

Q. What strategies are recommended for optimizing the compound’s stability under various experimental conditions?

  • Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Stability studies show <5% degradation over 5 years under these conditions .
  • Aqueous Solutions : Avoid prolonged exposure to pH <6 or >8, as hydrolysis of the N–O bond occurs. Use buffered solutions (pH 7.4) for biological assays, with stability monitored via HPLC-UV at 255 nm .

Q. How does the presence of the phenoxyphenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-rich phenoxyphenyl group enhances electrophilic substitution at the para position due to resonance donation from the oxygen. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives. Conversely, the hydroxylamine moiety acts as a weak nucleophile, reacting selectively with aldehydes to form Schiff bases. Computational studies (DFT) suggest the phenoxy group lowers the activation energy for electrophilic attacks by 15–20 kJ/mol compared to unsubstituted analogs .

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